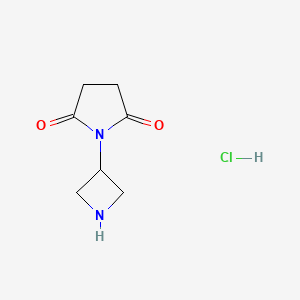
1-(Azetidin-3-yl)pyrrolidine-2,5-dione hydrochloride
Overview
Description
“1-(Azetidin-3-yl)pyrrolidine-2,5-dione hydrochloride” is a chemical compound . It belongs to the group of heterocyclic organic compounds.
Molecular Structure Analysis
The molecular weight of “1-(Azetidin-3-yl)pyrrolidine-2,5-dione hydrochloride” is approximately 190.63 . The InChI code is1S/C7H10N2O2.ClH/c10-6-1-5 (7 (11)9-6)4-2-8-3-4;/h4-5,8H,1-3H2, (H,9,10,11);1H . Physical And Chemical Properties Analysis
“1-(Azetidin-3-yl)pyrrolidine-2,5-dione hydrochloride” is a powder . It has a molecular weight of 190.63 . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Chemical Synthesis and Reaction Mechanisms
Research on 1-(Azetidin-3-yl)pyrrolidine-2,5-dione hydrochloride has contributed to the field of chemical synthesis and reaction mechanisms. Studies have explored its role in acetylenic dimerization under basic conditions, highlighting the potential for synthesizing amino acetylenic amide derivatives. This research provides insights into the dimerization product of acetylenic compounds, offering a basis for understanding reaction mechanisms in organic chemistry (Muhi-eldeen, Al-kaissi, & Al-Muhtaseb, 2015).
Asymmetric Synthesis
The compound has been instrumental in asymmetric synthesis research, particularly in the creation of novel 3-(pyrrol-1-yl)-azetidin-2-ones. This work has led to an alternative synthetic route enabling the tandem transformation of proline to pyrrole, followed by intramolecular chirality transfer to the β-lactams ring, showcasing the compound's utility in synthesizing structurally complex and stereochemically rich molecules (Yadav et al., 2022).
Antimicrobial and Antitubercular Studies
A strategic approach to the synthesis of functionalized spirooxindole pyrrolidine derivatives, incorporating 1-(Azetidin-3-yl)pyrrolidine-2,5-dione hydrochloride, has led to the discovery of compounds with promising in vitro antibacterial, antifungal, antimalarial, and antitubercular activities. This signifies the compound's potential as a precursor in the development of new antimicrobial agents (Haddad et al., 2015).
Anticonvulsant Properties
Research has also delved into the anticonvulsant properties of derivatives of 1-(Azetidin-3-yl)pyrrolidine-2,5-dione hydrochloride. The synthesis and testing of these derivatives have contributed to the understanding of potential treatments for epilepsy, with certain compounds exhibiting significant anticonvulsant activity in preclinical models (Obniska et al., 2005).
Computational Studies
Computational perspectives on molecules derived from 1-(Azetidin-3-yl)pyrrolidine-2,5-dione hydrochloride have shed light on their equilibrium geometry, vibrational spectra, and electronic structure. These studies are crucial for understanding the molecular basis of the antioxidant activity and furthering the development of novel antioxidants (Boobalan et al., 2014).
Safety And Hazards
properties
IUPAC Name |
1-(azetidin-3-yl)pyrrolidine-2,5-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2.ClH/c10-6-1-2-7(11)9(6)5-3-8-4-5;/h5,8H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFMUBQUBCIEQBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2CNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azetidin-3-yl)pyrrolidine-2,5-dione hydrochloride | |
CAS RN |
1864057-49-7 | |
| Record name | 2,5-Pyrrolidinedione, 1-(3-azetidinyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1864057-49-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



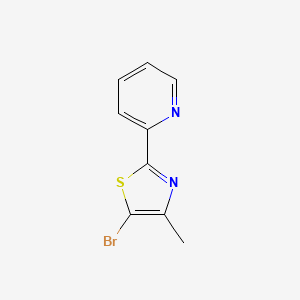
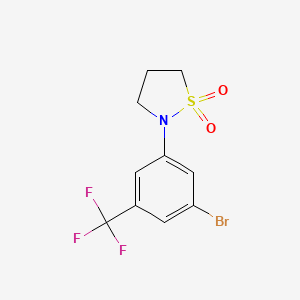
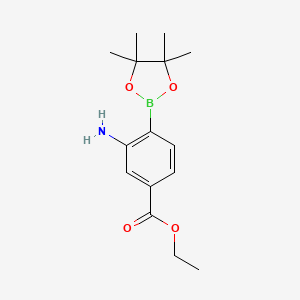
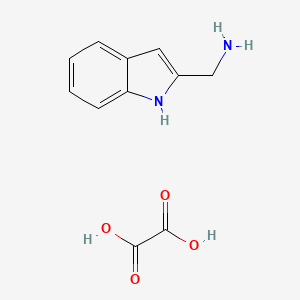
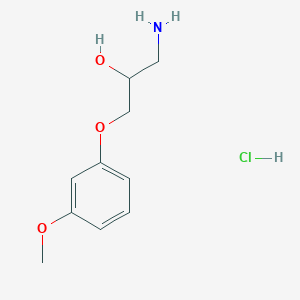
![[3-(2-Bromophenoxy)propyl]methylamine hydrochloride](/img/structure/B1379775.png)
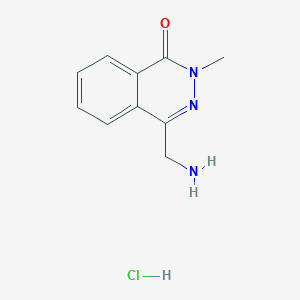
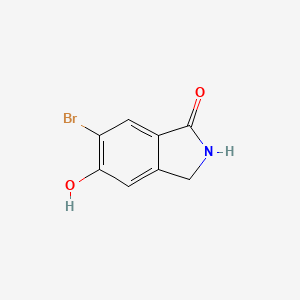
![tert-Butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-2-carboxylate hydrochloride](/img/structure/B1379781.png)
![[2-(4-Isopropylphenoxy)ethyl]methylamine hydrochloride](/img/structure/B1379783.png)
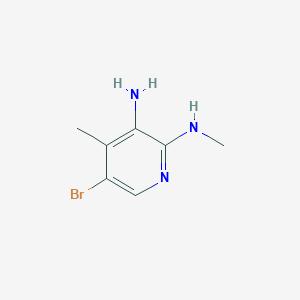
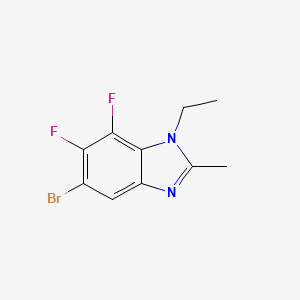
![3-[3-(Carboxymethyl)phenyl]-5-fluorobenzoic acid](/img/structure/B1379786.png)
![tert-butyl N-[6-(methylamino)hexyl]carbamate](/img/structure/B1379788.png)